Thioredoxin Reductase Inhibition: Specific Activity of 5-(2-Thienyl)-3H-1,2-dithiol-3-one vs. Class Benchmark
5-(2-Thienyl)-3H-1,2-dithiol-3-one demonstrates specific inhibitory activity against thioredoxin reductase, a key target in cancer and inflammation. In human A549 lung adenocarcinoma cells, the compound exhibits an IC50 of 2.36 µM [1]. While comparative data for the 5-phenyl or 5-methyl analogs are not available in the same assay, this activity is in contrast to the more potent FabH inhibitors like 4,5-dichloro-1,2-dithiol-3-one, which show minimal activity against mammalian thioredoxin reductase, highlighting the target selectivity conferred by the 2-thienyl substituent [2].
| Evidence Dimension | Inhibition of thioredoxin reductase (TrxR) |
|---|---|
| Target Compound Data | IC50 = 2.36 µM (human A549 cells) |
| Comparator Or Baseline | 4,5-Dichloro-1,2-dithiol-3-one: Not a primary TrxR inhibitor; potent FabH inhibitor. |
| Quantified Difference | N/A; qualitative differentiation in target selectivity |
| Conditions | Human A549 lung adenocarcinoma cells, DTNB dye-based microplate spectrophotometry |
Why This Matters
This specific TrxR inhibition profile distinguishes the target compound from FabH-focused analogs, making it a more appropriate candidate for studies involving oxidative stress, cancer cell redox regulation, and inflammation.
- [1] BindingDB. (n.d.). BDBM50533350 (CHEMBL4475597). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533350 View Source
- [2] He, X., Reeve, A. M., Desai, U. R., Kellogg, G. E., & Reynolds, K. A. (2004). 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH). *Antimicrobial Agents and Chemotherapy*, 48(8), 3093-3102. View Source
